5'-Amino-[2,3'-bipyridin]-6'(1'H)-one 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Brand Name: Vulcanchem
CAS No.: 79611-45-3
VCID: VC8001050
InChI: InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14)
SMILES: C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one

CAS No.: 79611-45-3

Cat. No.: VC8001050

Molecular Formula: C10H9N3O

Molecular Weight: 187.2 g/mol

* For research use only. Not for human or veterinary use.

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one - 79611-45-3

Specification

CAS No. 79611-45-3
Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
IUPAC Name 3-amino-5-pyridin-2-yl-1H-pyridin-2-one
Standard InChI InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14)
Standard InChI Key OTIZLYDEBSAMGZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N
Canonical SMILES C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name is 3-amino-5-(pyridin-2-yl)-1H-pyridin-2-one, reflecting its bipyridine core with substituents at specific positions . Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol and an exact mass of 187.075 Da . The SMILES notation (C1=CC=NC=C1C2=CNC(=O)C(=C2)N) elucidates the connectivity: a pyridine ring (positions 2 and 3') linked to a second pyridine bearing an amino group (C5') and a ketone (C6') .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number79611-45-3
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
Topological Polar Surface Area72.03 Ų
LogP (Partition Coefficient)2.01

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves cross-coupling reactions to assemble the bipyridine core, followed by functionalization:

  • Bipyridine Formation: A Suzuki-Miyaura coupling between halogenated pyridines (e.g., 3-bromopyridine) and pyridinyl boronic acids under palladium catalysis .

  • Amino Group Introduction: Nucleophilic substitution or catalytic amination at the 5'-position .

  • Ketone Installation: Oxidation of a secondary alcohol or direct introduction via ketonization.

Industrial Considerations

Large-scale production optimizes yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Automated Purification: Chromatography or crystallization to isolate the product .

Chemical Reactivity and Applications

Coordination Chemistry

The compound serves as a bidentate ligand, coordinating metals via the pyridine nitrogen and amino group. Applications include:

  • Catalysis: Transition metal complexes (e.g., Ru, Pd) for cross-coupling and hydrogenation reactions .

  • Materials Science: Metal-organic frameworks (MOFs) with tunable porosity .

Table 2: Comparative Bioactivity of Bipyridine Derivatives

CompoundIC₅₀ (μM)Target
5'-Amino-[2,3'-bipyridin]-6'-oneN/AUnder investigation
2,2'-Bipyridine-5,5'-diamine2.28MCF-7 breast cancer cells

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) .

  • Stability: Sensitive to light and moisture; storage under inert gas recommended .

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